molecular formula C51H78NNaO13 B13713006 [2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt

[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt

Cat. No.: B13713006
M. Wt: 936.2 g/mol
InChI Key: DNMSBJYMPJMFNS-ZBBXENRDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Seco Rapamycin Sodium Salt is a degradation product of rapamycin, a natural macrolide immunosuppressant. This compound results from the ester hydration followed by dehydration of rapamycin. It has significantly lower potency compared to rapamycin, with less than 4% of the potency in a thymocyte proliferation assay . Despite its lower potency, seco rapamycin sodium salt mimics rapamycin in its ability to inhibit the proteasome .

Preparation Methods

Seco Rapamycin Sodium Salt is synthesized through the nonenzyme-dependent degradation of rapamycin. The process involves ester hydration followed by dehydration . Industrial production methods typically involve the controlled degradation of rapamycin under specific conditions to yield seco rapamycin sodium salt. The compound is then purified to achieve the desired purity levels for research and industrial applications .

Chemical Reactions Analysis

Seco Rapamycin Sodium Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Seco Rapamycin Sodium Salt is compared with other similar compounds, such as:

    Rapamycin: The parent compound, which is a potent immunosuppressant and mTOR activator.

    Sirolimus: Another derivative of rapamycin with similar immunosuppressive properties.

    Everolimus: A derivative of rapamycin used in cancer therapy and transplant medicine.

Seco Rapamycin Sodium Salt is unique in its significantly lower potency and its specific degradation pathway from rapamycin .

Properties

Molecular Formula

C51H78NNaO13

Molecular Weight

936.2 g/mol

IUPAC Name

sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19Z,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate

InChI

InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19-,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1

InChI Key

DNMSBJYMPJMFNS-ZBBXENRDSA-M

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C\[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+]

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+]

Origin of Product

United States

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